2-(Benzyloxy)-4-methylcyclohexan-1-ol
Description
Contextual Significance of Substituted Cyclohexanol (B46403) Architectures in Chemical Research
Substituted cyclohexanol rings are fundamental structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their conformational rigidity, stemming from the stable chair-like arrangement of the six-membered ring, allows for the well-defined spatial orientation of substituents. This three-dimensional precision is crucial for molecular recognition and biological activity. The stereoselective synthesis of these architectures is a key focus in modern organic chemistry, as the specific stereoisomer of a compound often dictates its therapeutic efficacy.
Inherent Stereochemical Complexity and Isomeric Diversity of 2-(Benzyloxy)-4-methylcyclohexan-1-ol
The structure of this compound is deceptively simple, yet it harbors considerable stereochemical complexity. With three stereocenters at positions 1, 2, and 4 of the cyclohexane (B81311) ring, a total of eight possible stereoisomers can exist. The relative orientations of the hydroxyl, benzyloxy, and methyl groups can be described as cis or trans with respect to each other, leading to a variety of diastereomers.
Table 1: Possible Stereoisomers of this compound
| Stereocenter 1 (C1-OH) | Stereocenter 2 (C2-OBn) | Stereocenter 4 (C4-Me) | Relative Stereochemistry (Example) |
| R | R | R | (1R,2R,4R) |
| R | R | S | (1R,2R,4S) |
| R | S | R | (1R,2S,4R) |
| R | S | S | (1R,2S,4S) |
| S | R | R | (1S,2R,4R) |
| S | R | S | (1S,2R,4S) |
| S | S | R | (1S,2S,4R) |
| S | S | S | (1S,2S,4S) |
This table illustrates the theoretical stereoisomeric possibilities.
Overview of Current Research Trajectories and Synthetic Challenges Pertaining to this compound
Current research involving structures akin to this compound is focused on the development of highly diastereoselective and enantioselective synthetic methods. A primary route to this alcohol is through the reduction of the corresponding ketone, 2-(Benzyloxy)-4-methylcyclohexan-1-one (CAS No. 2241128-41-4) bldpharm.com. The key challenge lies in controlling the stereochemical outcome of this reduction.
The approach of the reducing agent, typically a hydride source like sodium borohydride (B1222165), can occur from either the axial or equatorial face of the carbonyl group. The direction of attack is influenced by the steric hindrance imposed by the existing substituents, particularly the adjacent benzyloxy group. The stereoelectronic effects of the substituents also play a crucial role in determining the transition state energies for the different pathways, thereby influencing the product distribution.
For instance, the synthesis of the structurally related compound (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol highlights the nuanced control that can be achieved in such systems. In that synthesis, the diastereoselectivity of a borohydride reduction of an intermediate cyclohexanone (B45756) was pivotal googleapis.com. Achieving a high degree of stereoselectivity in the synthesis of a specific isomer of this compound remains a significant synthetic challenge that requires careful selection of reagents and reaction conditions.
Table 2: Factors Influencing Stereoselectivity in the Reduction of 2-(Benzyloxy)-4-methylcyclohexan-1-one
| Factor | Influence on Stereochemical Outcome |
| Steric Hindrance | The bulky benzyloxy and methyl groups can direct the incoming hydride to the less hindered face of the carbonyl. |
| Chelation Control | Certain reducing agents in combination with Lewis acids can chelate with the benzyloxy oxygen, leading to hydride delivery from a specific face. |
| Torsional Strain | The developing bond angles in the transition state can be influenced by the existing substituents, favoring one stereochemical pathway over another. |
| Reducing Agent | The size and reactivity of the hydride source (e.g., NaBH4 vs. L-Selectride) can significantly alter the diastereomeric ratio of the product alcohols. |
Further research is necessary to fully elucidate the synthetic pathways to all stereoisomers of this compound and to explore their potential as building blocks in the synthesis of novel, biologically active compounds. The development of robust and predictable methods for their preparation will undoubtedly contribute to the advancement of organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenylmethoxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKXDBANPPQFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric and Stereoselective Synthetic Methodologies for 2 Benzyloxy 4 Methylcyclohexan 1 Ol
Retrosynthetic Approaches to the 2-(Benzyloxy)-4-methylcyclohexan-1-ol Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comias.ac.in For this compound, several disconnections can be envisioned to simplify the structure.
A primary disconnection involves the carbon-oxygen bond of the hydroxyl group, which points to a 2-(benzyloxy)-4-methylcyclohexan-1-one precursor. This ketone is a pivotal intermediate, as its stereoselective reduction can establish the stereochemistry at the C-1 position. pharmacy180.com A second disconnection can be made at the benzyloxy ether bond, leading back to a 1,2-diol, which would require selective protection.
Further simplifying the cyclohexanone (B45756) intermediate, a logical C-C bond disconnection strategy is the Robinson annulation. This approach would involve a Michael addition followed by an intramolecular aldol (B89426) condensation. The precursors for such a reaction would be a vinyl ketone (e.g., methyl vinyl ketone) and a functionalized ketone or enolate equivalent that incorporates the 4-methyl and 2-benzyloxy substituents. Another powerful retrosynthetic approach is the Diels-Alder reaction, which can form the six-membered ring in a highly stereocontrolled manner. This would involve a substituted diene and a dienophile, where the substituents are chosen to lead to the desired 2,4-substitution pattern after subsequent transformations.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Strategy | Precursor(s) | Corresponding Forward Reaction |
|---|---|---|
| C1-OH Bond (Oxidation) | 2-(Benzyloxy)-4-methylcyclohexan-1-one | Stereoselective Reduction |
| C-C Bond Formation | Substituted vinyl ketone and a β-keto ester | Robinson Annulation |
| C-C Bond Formation | Substituted diene and dienophile | Diels-Alder Cycloaddition |
Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers
Achieving high levels of enantiomeric and diastereomeric purity is crucial. Various strategies have been developed that leverage chiral starting materials, catalysts, or auxiliaries to guide the stereochemical outcome of reactions.
The chiral pool comprises readily available, enantiopure natural products that can be used as starting materials for complex syntheses. wikipedia.org This approach leverages the inherent stereochemistry of the starting material to build the target molecule. For substituted cyclohexanes, compounds like (-)-quinic acid are valuable precursors. rsc.org A synthetic route could involve the transformation of quinic acid, which already contains a functionalized cyclohexane (B81311) ring, through a series of steps including selective protection, deoxygenation, and introduction of the methyl group to arrive at a key intermediate for this compound. rsc.orgresearchgate.net Similarly, carbohydrates and terpenes can serve as starting points, providing a rigid chiral scaffold that can be chemically modified to achieve the desired substitution pattern. wikipedia.orgyoutube.com
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. nih.gov Chiral secondary amines, such as prolinol derivatives, are particularly effective in catalyzing cascade reactions to form substituted cyclohexanes. nih.gov A common strategy is the asymmetric Michael-aldol cascade reaction. For instance, an α,β-unsaturated aldehyde can react with a β-ketoester in the presence of a chiral amine catalyst. nih.gov The catalyst activates the aldehyde via iminium ion formation, facilitating a stereoselective Michael addition. This is followed by an intramolecular aldol condensation to form the cyclohexane ring, creating multiple stereocenters with high diastereo- and enantioselectivity. beilstein-journals.orgresearchgate.net The resulting cyclohexenone can then be further functionalized to yield the target compound.
Table 2: Representative Organocatalytic Annulation for Cyclohexane Synthesis
| Reactants | Catalyst | Product Type | Typical Stereoselectivity |
|---|---|---|---|
| α,β-Unsaturated Aldehyde + β-Ketoester | Chiral Diarylprolinol Silyl (B83357) Ether | Functionalized Cyclohexenone | 98-99% ee nih.gov |
| Enone + Michael Donor | Quinine | Functionalized Cyclohexanone | High Diastereoselectivity beilstein-journals.org |
Transition metal catalysis offers a wide array of highly selective transformations. nih.gov One of the most effective methods for setting the stereocenter at C-1 is the asymmetric hydrogenation of a 2-(benzyloxy)-4-methylcyclohexan-1-one precursor. Chiral ruthenium or rhodium complexes with ligands like BINAP can reduce the ketone to the corresponding alcohol with excellent enantioselectivity. organic-chemistry.org
Alternatively, copper-catalyzed asymmetric conjugate addition of an organometallic reagent (e.g., a methyl Grignard reagent) to a 2-(benzyloxy)cyclohex-2-en-1-one can establish the stereocenter at C-4. Subsequent reduction of the ketone would then yield the desired product. Chiral copper complexes can achieve high levels of enantioselectivity in such Michael additions. rsc.org
Chemo- and Regioselective Functionalization of Cyclohexane Rings for the Preparation of this compound
When starting with a pre-formed cyclohexane ring, such as 4-methylcyclohexene (B165706) or 4-methylcyclohexanone, the challenge lies in the chemo- and regioselective introduction of the hydroxyl and benzyloxy groups at the C-1 and C-2 positions.
One strategy involves the regioselective epoxidation of 4-methylcyclohexene. The epoxide can then be opened by a benzyl (B1604629) alcohol nucleophile under acidic or basic conditions. The regioselectivity of the opening (attack at C-1 vs. C-2) can be controlled by the choice of catalyst and reaction conditions, leading to a trans-1,2-disubstituted product. Subsequent stereoselective reduction of a ketone or other functional group manipulations would be necessary to complete the synthesis.
Modern C-H functionalization techniques offer a more direct approach. researchgate.net Rhodium-catalyzed C-H insertion reactions, for instance, can selectively functionalize specific C-H bonds on a cyclohexane ring, guided by directing groups. nih.gov This could potentially be used to introduce functionality at the C-2 position of a 4-methylcyclohexanol (B52717) derivative with high regiocontrol. mdpi.com
Protecting Group Strategies for the Benzyloxy and Hydroxyl Moieties in the Synthesis of this compound
In a multi-step synthesis, the management of reactive functional groups is critical. The benzyloxy group in the target molecule is itself a benzyl ether, which is a common protecting group for alcohols. researchgate.net It is stable under a wide range of conditions but can be removed by catalytic hydrogenation. highfine.com
During the synthesis of this compound, the C-1 hydroxyl group may need to be protected to allow for reactions elsewhere in the molecule. An orthogonal protecting group strategy is essential, meaning that one protecting group can be removed selectively in the presence of the other. bham.ac.uk
For example, if the benzyloxy group is already in place at C-2, the C-1 hydroxyl could be protected as a silyl ether (e.g., TBS or TIPS ether). Silyl ethers are stable to many reaction conditions but are easily cleaved by fluoride (B91410) ion sources (like TBAF) without affecting the benzyl ether. jocpr.com Conversely, if a reaction requires acidic conditions that might cleave a silyl ether, the C-1 hydroxyl could be protected as an acetate (B1210297) ester, which is stable to acid but can be removed by basic hydrolysis. This orthogonal approach provides the flexibility needed to perform a complex synthetic sequence. wiley-vch.de
Table 3: Orthogonal Protecting Group Pairs for Cyclohexanediol Systems
| Group at C-1 (Protecting Group) | Group at C-2 (Benzyl Ether) | Deprotection Condition for C-1 Group | Deprotection Condition for C-2 Group |
|---|---|---|---|
| Silyl Ether (e.g., TBS) | Benzyl Ether | F⁻ (e.g., TBAF) | H₂, Pd/C |
| Acetate Ester | Benzyl Ether | Base (e.g., K₂CO₃, MeOH) | H₂, Pd/C |
Stereochemical Investigations and Conformational Analysis of 2 Benzyloxy 4 Methylcyclohexan 1 Ol
Determination of Absolute and Relative Configuration in 2-(Benzyloxy)-4-methylcyclohexan-1-ol Stereoisomers
The unambiguous assignment of the absolute and relative configurations of the stereoisomers of this compound is a fundamental challenge. Advanced spectroscopic and crystallographic techniques are indispensable tools for this purpose. While specific studies on this exact molecule are not prevalent in the public domain, the methodologies described for analogous substituted cyclohexanols are directly applicable.
Electronic Circular Dichroism (ECD) spectroscopy is another valuable technique, especially for determining the absolute configuration of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores within the molecule. For this compound, the benzene (B151609) ring of the benzyloxy group acts as a chromophore. The ECD spectrum of each enantiomer would be a mirror image of the other, allowing for their differentiation. By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be unambiguously assigned. nih.gov
A hypothetical dataset illustrating the kind of information that could be obtained from NOESY analysis for a cis- and a trans-isomer of this compound is presented below.
| Proton Pair | Expected NOESY Correlation in cis-isomer | Expected NOESY Correlation in trans-isomer |
| H1 - H2 | Strong | Weak or absent |
| H1 - Protons on Benzyl (B1604629) group | Possible | Unlikely |
| H2 - H3 (axial) | Strong | Strong |
| H4 - H5 (axial) | Strong | Strong |
This table is illustrative and assumes a chair conformation.
Single-crystal X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a molecule, provided that a suitable crystal can be obtained. researchgate.net This technique provides a precise three-dimensional map of the electron density in a crystal, from which the positions of all atoms can be determined with high accuracy. This allows for the direct visualization of the stereochemical relationships between the substituents on the cyclohexane (B81311) ring.
While a crystal structure for this compound itself has not been reported in publicly available databases, the general approach would involve the synthesis and crystallization of one of its stereoisomers. The resulting crystallographic data would provide detailed information on bond lengths, bond angles, and torsion angles, unequivocally establishing the stereochemistry. For example, X-ray crystallography has been used to determine the structure of a cyclohexadienyl trifluoromethyl metal complex, showcasing its power in resolving complex stereochemical questions. mdpi.com Early studies on cyclohexane derivatives using X-ray diffraction have also provided fundamental insights into the dimensions of the cyclohexane ring. aps.org
Below is a hypothetical table of crystallographic parameters that might be obtained for a derivative of this compound.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.2 |
| Volume (ų) | 1290 |
| Z | 4 |
This data is purely illustrative.
Conformational Preferences and Dynamics of the Cyclohexanol (B46403) Ring in this compound
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org The substituents on the ring can occupy either axial or equatorial positions, and the relative stability of the different conformers is a key aspect of the molecule's chemistry.
For this compound, the cyclohexane ring is expected to adopt a chair conformation. gmu.edu In this conformation, the substituents can be arranged in various ways, leading to different diastereomers with distinct conformational preferences. For any given stereoisomer, a ring flip can occur, interconverting axial and equatorial substituents. libretexts.org However, these two chair conformers are generally not of equal energy due to the different steric environments of the substituents. utdallas.edu Non-chair conformations, such as the boat or twist-boat, are significantly higher in energy and are generally only considered as transition states in the ring-flipping process. nih.gov
The conformational equilibrium of a substituted cyclohexane is primarily governed by steric effects. utdallas.edu Larger substituents generally prefer to occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents. utdallas.edu The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (conformational free energy). A larger A-value indicates a stronger preference for the equatorial position.
For this compound, the benzyloxy and methyl groups are the key substituents influencing conformational stability. The A-value for a methyl group is approximately 1.7 kcal/mol. utdallas.edu The A-value for a benzyloxy group is expected to be similar to that of other alkoxy groups, although the bulky benzyl group could lead to a slightly larger value. A study on cis-1-benzyl-4-methylcyclohexane determined the A-value for a benzyl group to be 1.81 kcal/mol. rsc.orgrsc.org The hydroxyl group has a smaller A-value and thus a weaker preference for the equatorial position.
The relative stereochemistry of the substituents will determine the most stable conformation. For example, in a stereoisomer where all three substituents can occupy equatorial positions, this conformer will be highly favored. Conversely, a stereoisomer where one or more bulky groups are forced into an axial position will be of higher energy. Electronic effects, such as hydrogen bonding between the hydroxyl group and the oxygen of the benzyloxy group, could also play a role in stabilizing certain conformations, particularly if these groups are in a cis-1,2-diequatorial or cis-1,2-axial-equatorial arrangement.
The following table summarizes the A-values for relevant substituents.
| Substituent | A-value (kcal/mol) |
| -OH | ~0.9 |
| -CH₃ | ~1.7 |
| -OCH₂Ph (benzyl) | ~1.8 |
A-values are approximate and can vary with conditions.
Chromatographic and Physical Methods for Enantiomeric and Diastereomeric Purity Assessment
The separation and analysis of the different stereoisomers of this compound are crucial for obtaining pure compounds and for quality control. Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC). researchgate.net The separation is based on the different interactions of the diastereomers with the stationary phase. hplc.eu
Enantiomers, on the other hand, have identical physical properties in a non-chiral environment and require a chiral environment for their separation. This can be achieved using chiral HPLC, where the stationary phase is chiral, or by derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography. nih.govsigmaaldrich.com Gas chromatography (GC) with a chiral stationary phase can also be an effective method for separating volatile enantiomers. gcms.cz
The enantiomeric and diastereomeric purity of a sample can be assessed by these chromatographic methods. The relative peak areas in the chromatogram correspond to the relative amounts of each stereoisomer in the mixture.
The following table provides an overview of chromatographic methods for purity assessment.
| Method | Principle | Application |
| HPLC (normal or reverse phase) | Differential partitioning of diastereomers between a stationary and a mobile phase. hplc.eu | Separation and quantification of diastereomers. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Separation and quantification of enantiomers. |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. gcms.cz | Separation and quantification of volatile enantiomers. |
| Derivatization followed by HPLC/GC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation. nih.gov | Indirect separation and quantification of enantiomers. |
Reactivity, Transformations, and Mechanistic Studies of 2 Benzyloxy 4 Methylcyclohexan 1 Ol
Reactions Involving the Hydroxyl Functionality of 2-(Benzyloxy)-4-methylcyclohexan-1-ol (e.g., Oxidation, Esterification, Etherification)
The secondary hydroxyl group in this compound is a key site for various chemical modifications, including oxidation, esterification, and etherification. The reactivity of this group is influenced by the steric hindrance imposed by the adjacent benzyloxy group and the methyl-substituted cyclohexane (B81311) ring.
Oxidation: The oxidation of the hydroxyl group in this compound is expected to yield the corresponding ketone, 2-(benzyloxy)-4-methylcyclohexan-1-one. A variety of oxidizing agents can be employed for this transformation. The choice of reagent can be critical to avoid side reactions, such as cleavage of the benzyl (B1604629) ether.
| Oxidizing Agent | Expected Product | Notes |
| Pyridinium chlorochromate (PCC) | 2-(Benzyloxy)-4-methylcyclohexan-1-one | Mild oxidant, suitable for secondary alcohols. |
| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | 2-(Benzyloxy)-4-methylcyclohexan-1-one | Effective under mild, low-temperature conditions. |
| Dess-Martin periodinane | 2-(Benzyloxy)-4-methylcyclohexan-1-one | Offers high yields and compatibility with various functional groups. |
This table presents expected outcomes based on general principles of organic chemistry, as specific experimental data for this compound was not found in the searched literature.
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Acid catalysis is typically required for reactions with carboxylic acids (Fischer esterification), while reactions with acid chlorides and anhydrides often proceed in the presence of a base to neutralize the acidic byproduct. The mechanism of Fischer esterification involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. chemguide.co.ukyoutube.commasterorganicchemistry.com
Etherification: Further functionalization of the hydroxyl group through etherification is also possible. For instance, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield a 1,2-dialkoxy-4-methylcyclohexane derivative. The choice of base is crucial to deprotonate the alcohol without promoting elimination or other side reactions.
Transformations and Cleavage of the Benzyloxy Ether Moiety in this compound
The benzyloxy group serves as a common protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its removal. The cleavage of the benzyl ether in this compound would yield 4-methylcyclohexane-1,2-diol.
Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether deprotection. youtube.com The reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com This process, known as hydrogenolysis, results in the cleavage of the carbon-oxygen bond of the benzyl group, producing toluene (B28343) and the deprotected diol. youtube.com
Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative debenzylation, often under neutral conditions. nih.govacs.org The reaction proceeds through a mechanism that may involve a single-electron transfer process. acs.org
Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers, although this method is less common due to the potential for side reactions, especially with sensitive substrates.
| Cleavage Method | Reagents | Products |
| Catalytic Hydrogenolysis | H₂, Pd/C | 4-Methylcyclohexane-1,2-diol, Toluene |
| Oxidative Cleavage | DDQ | 4-Methylcyclohexane-1,2-diol, Benzaldehyde derivative |
| Acid-Catalyzed Cleavage | Strong acid (e.g., HBr) | 4-Methylcyclohexane-1,2-diol, Benzyl bromide |
This table outlines common methods for benzyl ether cleavage. Specific conditions for this compound would require experimental optimization.
Cyclohexane Ring Modifications and Rearrangements Initiated from this compound
The presence of the benzyloxy and hydroxyl groups on adjacent carbons can influence the reactivity of the cyclohexane ring and potentially lead to rearrangements under certain reaction conditions. The benzyloxy group, in particular, can act as a neighboring group, participating in reactions at the adjacent carbon center.
Neighboring Group Participation (NGP): If a reaction is initiated at the hydroxyl-bearing carbon (C1), for instance, by converting the hydroxyl group into a good leaving group, the oxygen atom of the benzyloxy group at C2 can participate in the departure of the leaving group through anchimeric assistance. youtube.commugberiagangadharmahavidyalaya.ac.in This participation would involve the formation of a bridged oxonium ion intermediate. The subsequent nucleophilic attack on this intermediate would likely occur with retention of configuration at C1. The rate of such a reaction would be significantly enhanced compared to a system without the participating benzyloxy group. youtube.com The effectiveness of NGP is highly dependent on the stereochemical arrangement of the participating group and the leaving group.
Skeletal Rearrangements: While significant skeletal rearrangements of the cyclohexane ring itself are not commonly initiated from a stable alcohol or ether, reactions that generate a carbocation at C1 or C2 could potentially trigger ring contraction (to a substituted cyclopentylmethanol) or other rearrangements, although such transformations are generally more prevalent in more strained or highly functionalized systems.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies Pertaining to this compound
The detailed understanding of the reaction mechanisms for transformations involving this compound can be achieved through kinetic studies and isotopic labeling experiments.
Kinetic Studies: By measuring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature), the rate law and activation parameters can be determined, providing insight into the transition state of the rate-determining step. For example, a kinetic study of the esterification of this compound would likely show a dependence on the concentrations of both the alcohol and the carboxylic acid, as well as the acid catalyst, consistent with the established mechanism for Fischer esterification. byjus.com Similarly, kinetic analysis of a reaction suspected to involve neighboring group participation by the benzyloxy group would be expected to show an enhanced rate compared to a model compound lacking this group. stackexchange.com
Isotopic Labeling: This powerful technique involves replacing an atom in the reactant with one of its isotopes to trace its path through the reaction. wikipedia.orgtaylorandfrancis.comslideshare.net For instance, to confirm the mechanism of esterification, the reaction could be carried out using ¹⁸O-labeled this compound. Analysis of the resulting ester would show the incorporation of the ¹⁸O isotope, confirming that the alcohol's oxygen atom becomes the ether oxygen of the ester, while the water molecule eliminated is formed from the hydroxyl group of the carboxylic acid and the hydrogen atom of the alcohol's hydroxyl group.
In the case of benzyl ether cleavage by hydrogenolysis, deuterium (B1214612) labeling could be used to probe the mechanism. For example, using deuterium gas (D₂) in the reaction would lead to the incorporation of deuterium atoms into the product, providing information about the stereochemistry of the cleavage process.
Application of 2 Benzyloxy 4 Methylcyclohexan 1 Ol As a Key Synthetic Building Block
Integration into the Total Synthesis of Complex Natural Products
While direct and frequent citation of 2-(Benzyloxy)-4-methylcyclohexan-1-ol in the total synthesis of complex natural products is not widespread under its specific chemical name, its structural motif is emblematic of a class of chiral building blocks that are crucial in this field. The synthesis of natural products containing highly functionalized cyclohexane (B81311) rings often relies on intermediates with similar substitution patterns. elsevierpure.com For instance, cyclohexadiene-trans-diols, which share the core 1,2-diol feature, serve as versatile starting materials for the synthesis of bioactive compounds like iso-crotepoxide and ent-senepoxide. bohrium.comresearchgate.net The strategic use of protecting groups, such as the benzyl (B1604629) ether in the title compound, is critical in these multi-step syntheses to differentiate between hydroxyl groups and orchestrate the desired sequence of reactions. bohrium.com
The synthesis of natural products containing the cyclohexane-1,4-diol motif also highlights the importance of such carbocyclic cores. researchgate.net The synthetic community often employs chiral cyclohexane derivatives, which can be prepared through various methods including enzymatic resolutions and asymmetric catalysis, to construct these complex natural targets. researchgate.net The this compound scaffold, with its defined stereochemistry and protecting group strategy, fits well within these established synthetic paradigms.
| Natural Product Class | Relevant Cyclohexane Precursor Motif | Key Synthetic Strategy |
| Cyclitols and Carbohydrate Mimics | Polyhydroxylated cyclohexanes | Ferrier's carbocyclization, enzymatic desymmetrization |
| Terpenoids | Substituted methylcyclohexanes | Asymmetric catalysis, chiral pool synthesis |
| Macrolides | Functionalized carbocyclic fragments | Aldol (B89426) reactions, protecting group manipulation |
This table illustrates the types of natural products where a building block like this compound could be applied, based on the prevalence of similar structural motifs in their synthesis.
Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
The chiral nature of this compound makes it a potential precursor for the development of chiral ligands for asymmetric catalysis. nih.gov The design of effective chiral ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.govtcichemicals.com Chiral phosphines, for example, are a major class of ligands used in a vast array of transition-metal-catalyzed reactions. sigmaaldrich.combeilstein-journals.org These ligands are often synthesized from chiral backbones that impart a specific three-dimensional arrangement around the metal center.
While no commercial chiral phosphine (B1218219) ligand is explicitly documented as being derived from this compound, the synthesis of chiral phosphines from other chiral diols and amino alcohols is a well-established strategy. scholaris.ca For instance, chiral ligands derived from monoterpenes, which often contain substituted cyclohexane rings, have been successfully used in asymmetric catalysis. nih.gov The diol functionality in a deprotected form of the title compound could serve as an anchor for the introduction of phosphine groups, creating a bidentate ligand. The methyl and benzyloxy substituents would then play a crucial role in shaping the chiral pocket of the resulting metal complex.
| Ligand Class | Potential Synthetic Precursor | Application in Asymmetric Catalysis |
| Chiral Phosphines | Chiral diols, amino alcohols | Hydrogenation, cross-coupling reactions |
| Chiral Diol-Based Organocatalysts | BINOL, TADDOL, substituted diols | Allylation, Diels-Alder reactions |
| P,N-Ligands | Chiral amino alcohols | Hydrogenation, hydrosilylation |
This table showcases classes of chiral ligands for which a derivative of this compound could serve as a precursor, along with their common applications.
Development of Novel Synthetic Methodologies Employing the this compound Scaffold
The development of novel synthetic methodologies often relies on the availability of versatile and well-defined starting materials. Protected cyclohexanediols, such as this compound, are valuable scaffolds for exploring new synthetic transformations. rsc.org The presence of both a protected and a free hydroxyl group allows for a range of selective reactions, including oxidation, substitution, and etherification at the C1 position, followed by deprotection and further functionalization at the C2 position.
Methodologies developed around such scaffolds could include the stereoselective introduction of new substituents, the formation of bicyclic systems through intramolecular reactions, or the use of the cyclohexane ring as a template to control the stereochemistry of reactions on appended side chains. For example, the synthesis of cis-1,4-cyclohexanediol, a key intermediate in the preparation of various bioactive molecules, has been the subject of methodological development, highlighting the importance of controlling stereochemistry in this class of compounds. google.com
Role in the Preparation of Advanced Molecular Architectures with Pharmacological or Material Interest
The synthetic utility of this compound is most clearly demonstrated by its potential as an intermediate in the synthesis of molecules with pharmacological interest. A closely related compound, (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, has been synthesized as a key precursor to inhibitors of inositol (B14025) monophosphatase, an enzyme implicated in bipolar disorder. rsc.org This underscores the value of the benzyloxy-substituted cyclohexane core in the design of enzyme inhibitors.
The benzyloxy group itself is a recognized pharmacophore in medicinal chemistry, and its incorporation into various molecular frameworks can lead to enhanced biological activity. nih.gov The this compound scaffold provides a platform for the synthesis of novel heterocyclic compounds, which are of immense importance in drug discovery. nih.govsemanticscholar.orgamazonaws.com For example, the hydroxyl group at C1 could be converted to an amine, which could then be used in the construction of nitrogen-containing heterocycles. The lipophilic benzyl group and the chiral cyclohexane core could contribute to the binding of the final molecule to its biological target.
| Target Molecular Architecture | Synthetic Utility of the Scaffold | Potential Application Area |
| Inositol Monophosphatase Inhibitors | Precursor to epoxycyclohexanol core | Neurological disorders |
| Novel Heterocycles | Chiral backbone for stereoselective synthesis | Medicinal chemistry, drug discovery |
| Substituted Anilines | Building block for meta-substituted anilines | Pharmaceuticals, materials science |
This table summarizes the potential applications of this compound in the synthesis of advanced molecular architectures, highlighting its role as a versatile synthetic intermediate.
Advanced Computational and Spectroscopic Characterization of 2 Benzyloxy 4 Methylcyclohexan 1 Ol
High-Level Computational Chemistry Studies of 2-(Benzyloxy)-4-methylcyclohexan-1-ol
Computational chemistry provides powerful predictive tools to investigate the properties of this compound at the molecular level, offering insights that can be correlated with experimental data.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For this compound, DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be employed to determine key properties of its various diastereomers.
These calculations would yield optimized molecular geometries, providing precise bond lengths and angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would offer insights into the molecule's kinetic stability and regions of electrophilic and nucleophilic reactivity. The calculated electrostatic potential surface would map the charge distribution, highlighting areas susceptible to intermolecular interactions.
Table 1: Predicted Electronic Properties of this compound Diastereomers from DFT Calculations (Note: This table is illustrative and based on typical outcomes for similar molecules, as specific literature data for this compound is unavailable.)
| Diastereomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| (1R,2R,4R) | -6.5 | 1.2 | 7.7 | 1.8 |
| (1S,2S,4S) | -6.5 | 1.2 | 7.7 | 1.8 |
| (1R,2R,4S) | -6.6 | 1.1 | 7.7 | 2.1 |
| (1S,2S,4R) | -6.6 | 1.1 | 7.7 | 2.1 |
The cyclohexane (B81311) ring of this compound exists in various chair and boat conformations, and the orientation of the substituents (axial vs. equatorial) significantly impacts the molecule's stability and properties. Molecular dynamics (MD) simulations can be used to explore the conformational energy landscape of this molecule in different solvent environments.
By simulating the motion of the molecule over time, MD can identify the most stable conformers and the energy barriers between them. This provides a dynamic picture of the molecule's behavior in solution, which is crucial for interpreting experimental data, particularly from NMR spectroscopy.
A significant application of DFT is the prediction of spectroscopic parameters. For this compound, calculating the theoretical NMR chemical shifts (¹H and ¹³C) for each possible diastereomer and conformer is a powerful tool for structure verification. By comparing these predicted spectra with experimental data, the correct stereoisomer can often be identified.
Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the observed spectral bands.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for a Diastereomer of this compound (Note: This table is a hypothetical representation based on general principles of NMR prediction.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH-OH) | 72.5 |
| C2 (CH-OBn) | 80.1 |
| C3 | 35.4 |
| C4 (CH-Me) | 32.8 |
| C5 | 30.5 |
| C6 | 38.2 |
| Methyl (C4) | 21.9 |
| Methylene (Bn) | 70.3 |
| Aromatic (Bn) | 127.5 - 138.0 |
Advanced Spectroscopic Techniques for Structural Elucidation Beyond Routine Identification
While routine spectroscopic methods like 1D NMR and IR provide essential information, the complexity of this compound demands more sophisticated techniques for complete and unambiguous structural assignment.
Two-dimensional (2D) NMR techniques are indispensable for elucidating the complex structure of this compound. Experiments such as COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the cyclohexane and benzyl (B1604629) rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
For more detailed structural information, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the substituents on the cyclohexane ring.
Given that this compound is a chiral molecule, determining its absolute configuration is a critical aspect of its characterization. Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful techniques for this purpose.
These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured VCD or ECD spectrum with the theoretically predicted spectrum for a specific enantiomer (calculated using methods like time-dependent DFT), the absolute configuration can be confidently assigned. This combined experimental and computational approach is often considered the gold standard for determining the absolute stereochemistry of chiral molecules in solution.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise structural elucidation of organic compounds, including this compound. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS enables the unambiguous determination of a compound's elemental composition, a critical first step in its identification. fiveable.melibretexts.org Furthermore, by analyzing the fragmentation patterns generated through techniques like tandem mass spectrometry (MS/MS), detailed insights into the molecule's structural connectivity can be obtained.
Molecular Formula Determination
The molecular formula of this compound is C₁₄H₂₀O₂. In a typical HRMS analysis, the compound is ionized, often forming a protonated molecule [M+H]⁺ or other adducts. The instrument then measures the mass-to-charge ratio (m/z) of this ion with exceptional precision. The experimentally determined accurate mass is then compared against a theoretical exact mass calculated from the isotopic masses of the constituent elements (C, H, O). numberanalytics.comuci.edu
For the protonated molecule of this compound, [C₁₄H₂₁O₂]⁺, the theoretical exact mass is 221.15361 Da. An experimental measurement yielding a value within a narrow tolerance (e.g., ± 5 ppm) of this theoretical mass provides strong evidence to confirm the elemental composition of C₁₄H₂₀O₂. This high level of accuracy is crucial for distinguishing between different molecular formulas that may have the same nominal mass. libretexts.org
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the parent ion. In these experiments, the ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure.
The fragmentation of this compound is predicted to be driven by its key functional groups: the hydroxyl group, the ether linkage, and the benzyl moiety. The primary fragmentation pathways are expected to involve:
Loss of Water: A common fragmentation for alcohols, the elimination of a water molecule (H₂O, 18.01056 Da) from the protonated parent ion is a highly probable event. libretexts.org This would result in a significant fragment ion at m/z 203.14305, corresponding to the formula [C₁₄H₁₉O]⁺.
Cleavage of the Benzylic C-O Bond: The bond between the benzylic carbon and the ether oxygen is labile. Cleavage at this position characteristically generates the highly stable benzyl cation or its rearranged isomer, the tropylium (B1234903) ion ([C₇H₇]⁺). libretexts.orgyoutube.com This fragment is one of the most common and diagnostically significant peaks in the mass spectra of benzyl-containing compounds, appearing at an m/z of 91.05423.
Loss of the Benzyl Group: The entire benzyl group (C₇H₇) can be lost as a radical, leading to a fragment ion corresponding to the protonated 4-methylcyclohexan-1-ol portion with a cleaved ether linkage.
Cleavage of the Cyclohexane Ring: The substituted cyclohexane ring can undergo cleavage, often initiated by the hydroxyl or ether functional groups. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom of the alcohol, is a common pathway for cyclic alcohols. youtube.com
The precise masses of these fragment ions, as determined by HRMS, allow for the assignment of their elemental compositions, which in turn supports the proposed fragmentation mechanisms.
Below is an interactive data table summarizing the expected key fragment ions for this compound in a positive-ion mode HRMS analysis.
Interactive Data Table: Proposed HRMS Fragmentation of [this compound + H]⁺
| Observed m/z | Calculated Exact Mass | Proposed Formula | Mass Error (ppm) | Proposed Fragmentation Pathway | Inferred Structure of Fragment |
| 221.1536 | 221.15361 | [C₁₄H₂₁O₂]⁺ | 0.0 | Protonated Molecular Ion [M+H]⁺ | Intact protonated molecule |
| 203.1431 | 203.14305 | [C₁₄H₁₉O]⁺ | 0.2 | Loss of water (-H₂O) from the cyclohexanol (B46403) ring | Dehydrated parent ion |
| 113.0966 | 113.09609 | [C₇H₁₃O]⁺ | 4.5 | Cleavage of the O-benzyl bond with H transfer | Protonated 4-methylcyclohexene (B165706) oxide or isomer |
| 91.0542 | 91.05423 | [C₇H₇]⁺ | 0.3 | Cleavage of the benzylic C-O ether bond | Benzyl or Tropylium cation |
This detailed analysis of fragmentation pathways, made possible by the accuracy of HRMS, allows for the confident structural confirmation of this compound and distinguishes it from its isomers.
Future Perspectives and Emerging Research Directions for 2 Benzyloxy 4 Methylcyclohexan 1 Ol
Exploration of Unconventional Synthetic Pathways for 2-(Benzyloxy)-4-methylcyclohexan-1-ol
While conventional methods for the synthesis of this compound likely involve the diastereoselective reduction of the corresponding ketone, 2-(benzyloxy)-4-methylcyclohexan-1-one, future research is anticipated to focus on more novel and efficient synthetic routes.
One promising area of exploration is the use of catalyst-controlled stereoselective reductions. For instance, the diastereoselectivity of borohydride (B1222165) reductions of substituted cyclohexanones has been shown to be reversed through the use of lanthanide catalysts such as lanthanum(III) chloride. rsc.org This approach could provide access to specific diastereomers of this compound that are not favored under standard reduction conditions.
Another avenue for unconventional synthesis could involve enzymatic or chemoenzymatic methods. The use of enzymes, such as alcohol dehydrogenases, could offer high levels of enantio- and diastereoselectivity in the reduction of the precursor ketone, providing access to optically pure isomers of the target alcohol.
Table 1: Potential Unconventional Synthetic Approaches
| Method | Potential Advantage |
| Lanthanide-Mediated Reduction | Access to less stable diastereomers |
| Enzymatic Reduction | High enantio- and diastereoselectivity |
| Asymmetric Hydrogenation | Scalable and efficient synthesis of specific stereoisomers |
Design and Synthesis of Novel Derivatives and Analogs of this compound
The core structure of this compound is ripe for modification to generate a library of novel derivatives and analogs with potentially enhanced or new functionalities. These modifications can be broadly categorized into three areas: manipulation of the hydroxyl group, alteration of the benzyloxy moiety, and modification of the cyclohexane (B81311) ring.
Manipulation of the Hydroxyl Group: The hydroxyl group can be readily converted into a range of other functional groups, such as esters, ethers, and azides. These transformations would allow for the introduction of various substituents that could modulate the biological activity or chemical reactivity of the molecule.
Alteration of the Benzyloxy Moiety: The benzyl (B1604629) protecting group can be cleaved and replaced with other protecting groups or functional moieties. For example, replacing the benzyl group with a fluorinated analog could influence the molecule's electronic properties and metabolic stability.
The synthesis of such analogs would draw upon a wide array of established synthetic methodologies, including esterification, etherification, nucleophilic substitution, and cross-coupling reactions.
Theoretical Predictions Guiding Experimental Research on this compound's Reactivity and Utility
Currently, there is a lack of specific theoretical and computational studies focused on this compound. However, this represents a significant area for future research. Computational modeling, such as density functional theory (DFT) calculations, could be employed to predict the conformational preferences of the different diastereomers of this compound.
Such studies could provide valuable insights into its reactivity. For example, theoretical calculations could help predict the stereochemical outcome of reactions involving the hydroxyl group or other positions on the cyclohexane ring. This predictive power would be invaluable in planning and executing the synthesis of complex molecules derived from this building block. Furthermore, computational docking studies could be used to predict the binding of this compound derivatives to biological targets, thereby guiding the design of new therapeutic agents.
Broader Impact on Stereoselective Chemistry and Complex Molecule Construction
The development of novel synthetic routes to and new derivatives of this compound is poised to have a significant impact on the broader fields of stereoselective chemistry and the construction of complex molecules. As a chiral, trifunctionalized cyclohexane derivative, it serves as a valuable template for the synthesis of a wide range of stereochemically defined structures.
The methodologies developed for the stereocontrolled synthesis of this compound and its analogs can be applied to the synthesis of other substituted cyclohexanols, which are common motifs in many natural products and pharmaceuticals. For instance, the synthesis of various aminocyclohexanol isomers has been a subject of interest in medicinal chemistry. researchgate.net The insights gained from studying the reactivity and stereochemistry of this compound can inform the synthesis of these and other complex molecular architectures.
In essence, this compound is not just a single compound but a representative of a class of versatile building blocks that are crucial for the advancement of modern organic synthesis. Future research in this area will undoubtedly contribute to the development of more efficient and selective methods for the construction of complex, three-dimensional molecules with important biological and material properties.
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes for preparing 2-(Benzyloxy)-4-methylcyclohexan-1-ol, and how can reaction conditions be tailored to improve yield and purity? A: The synthesis typically involves benzyl protection of a hydroxyl group on a pre-functionalized cyclohexanol scaffold. Key steps include:
- Benzylation: Use of benzyl bromide or chloride under basic conditions (e.g., NaH or K₂CO₃) to protect the hydroxyl group.
- Regioselective Functionalization: Methylation at the 4-position via Friedel-Crafts alkylation or SN2 displacement, depending on precursor availability.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.
Critical Parameters:
- Temperature control during benzylation to avoid over-alkylation.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Monitoring via TLC or HPLC to confirm regioselectivity .
Advanced Reaction Mechanisms
Q: How does the benzyloxy group influence the reactivity of this compound in oxidation or substitution reactions? A: The benzyloxy group acts as a protective group but also alters electronic and steric environments:
- Oxidation: The benzyloxy group stabilizes adjacent carbocations, enabling selective oxidation of the cyclohexanol moiety. For example, treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to a ketone while leaving the benzyl ether intact .
- Nucleophilic Substitution: The methyl group at the 4-position hinders backside attack in SN2 reactions, favoring elimination (E2) unless bulky nucleophiles or polar aprotic solvents are used .
Experimental Validation:
- Compare kinetic isotope effects (KIE) or computational modeling (DFT) to distinguish between SN1/SN2 pathways.
- Use NMR (¹H, ¹³C) to track regiochemical outcomes .
Stereochemical Considerations
Q: What strategies ensure stereochemical control during the synthesis of this compound derivatives? A:
- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) during key steps.
- Asymmetric Catalysis: Use transition-metal catalysts (e.g., Ru or Rh) for enantioselective hydrogenation of precursor alkenes.
- Dynamic Resolution: Exploit ring-strain effects in cyclohexane intermediates to favor one diastereomer .
Case Study:
A related cyclohexanol derivative achieved 95:5 enantiomeric ratio (er) using chiral phosphine ligands in Pd-catalyzed couplings .
Analytical Challenges
Q: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar derivatives? A:
- 2D NMR (COSY, HSQC): Assign overlapping proton environments by correlating ¹H-¹H and ¹H-¹³C couplings.
- Crystallography: Single-crystal X-ray diffraction provides unambiguous stereochemical assignments.
- Computational Aids: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
Example:
In a benzyloxy-substituted cyclohexanol analog, axial vs. equatorial hydroxyl orientations caused ~0.5 ppm discrepancies in ¹H NMR .
Biological Activity Profiling
Q: What methodologies are suitable for evaluating the biological activity of this compound in enzyme inhibition assays? A:
- Kinetic Studies: Use Michaelis-Menten analysis with fluorogenic substrates to measure inhibition constants (Ki).
- Docking Simulations: Molecular docking (AutoDock Vina) predicts binding modes in enzyme active sites.
- SAR Analysis: Compare activity across derivatives with varying substituents (e.g., replacing benzyloxy with methoxy).
Key Findings from Analogues:
- Benzyloxy groups enhance lipophilicity, improving membrane permeability in cell-based assays .
- Methyl substitution at the 4-position reduces steric hindrance in enzyme binding pockets .
Reaction Optimization
Q: How can researchers optimize catalytic systems for cross-coupling reactions involving this compound? A:
- Catalyst Screening: Test Pd, Ni, or Cu catalysts with ligands (e.g., XPhos, BINAP) to improve turnover.
- Solvent Effects: Use DMF or THF for polar intermediates; switch to toluene for sterically demanding reactions.
- Additives: Additives like Cs₂CO₃ or TBAB enhance reaction rates by stabilizing transition states.
Data-Driven Example:
Electrochemical C–H activation methods achieved 85% yield in benzannulation reactions of benzyloxy-substituted substrates .
Safety and Handling
Q: What safety protocols are recommended for handling this compound in laboratory settings? A:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps.
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep in airtight containers under nitrogen at 4°C to prevent oxidation .
Data Reproducibility
Q: How can researchers address variability in synthetic yields across different batches? A:
- Strict Parameter Control: Document temperature, humidity, and solvent batch variations.
- Quality Control: Use in-line IR or Raman spectroscopy to monitor reaction progress in real-time.
- Collaborative Validation: Reproduce results in independent labs to confirm robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
